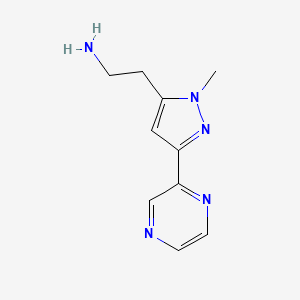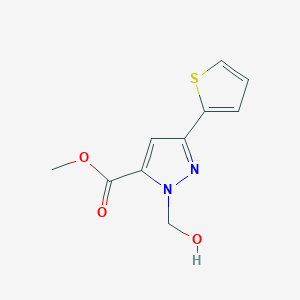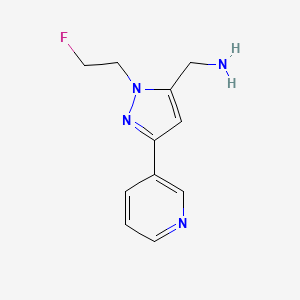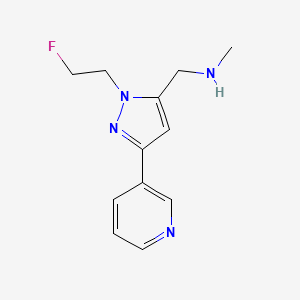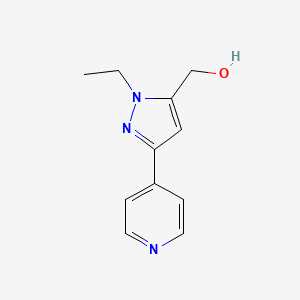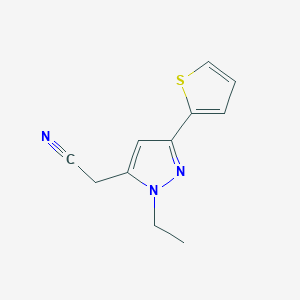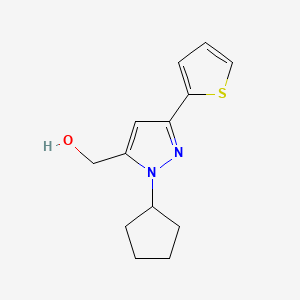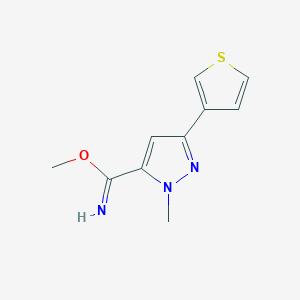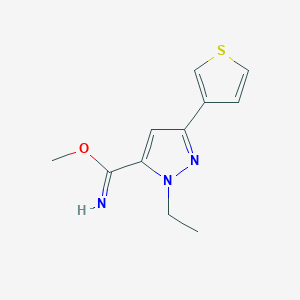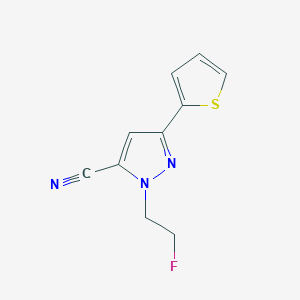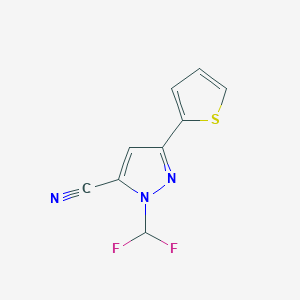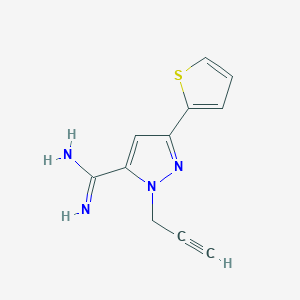
2-(4-Ethoxyindolin-1-yl)propanoic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-(4-Ethoxyindolin-1-yl)propanoic acid is C13H17NO3. The molecular weight is 235.28 g/mol.Applications De Recherche Scientifique
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: Novel substituted ethyl 2-(quinolin-4-yl)-propanoates, synthesized from 4-hydroxyquinolines, demonstrated potent antimicrobial activity against Helicobacter pylori (Khan et al., 2013).
Photodynamic Therapy
- Phthalocyanine Derivatives for Photodynamic Therapy: The study on 2-(morpholin-4-yl)ethoxy substituted phthalocyanines highlighted their potential as agents for photodynamic therapy in cancer treatment. They exhibited significant photosensitizing potential in vitro (Kucińska et al., 2015).
Synthesis of Benzodipyrrinones
- Synthesis of Benzodipyrrinones: A study demonstrated the synthesis of 2,3-Benzannelated dipyrrinone analogs, providing insights into their structural properties (Boiadjiev & Lightner, 2003).
Antimicrobial Activity of Quinolinones
- Antimicrobial Activity of Novel Quinolinones: This research explored the synthesis and antimicrobial activity of novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolinones, contributing to the understanding of these compounds' properties (Hassanin & Ibrahim, 2012).
Quality Control of Pharmaceutical Ingredients
- Quality Control of Active Pharmaceutical Ingredients: The paper discussed analytical methods for quality control of active pharmaceutical ingredients among derivatives of 4-oxoquinoline-3-propanoic acids, which is crucial for ensuring the efficacy and safety of pharmaceutical products (Zubkov et al., 2016).
Thermo-solvatochromism of Zwitterionic Probes
- Thermo-solvatochromism Study: Investigated the thermo-solvatochromism of zwitterionic probes in aqueous alcohols, providing insight into solvation dynamics relevant to a wide range of chemical and biological processes (Tada, Silva, & Seoud, 2003).
Analgesic and Diuretic Properties
- Study on Analgesic and Diuretic Properties: This research presented a method for preparing a series of 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids and analyzed their analgesic and diuretic properties (Ukrainets et al., 2013).
Orientations Futures
Indole derivatives, which include 2-(4-Ethoxyindolin-1-yl)propanoic acid, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 2-(4-ethoxyindolin-1-yl)propanoic acid, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that this compound binds to.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The specific pathways and their downstream effects would depend on the particular receptors that this compound interacts with.
Pharmacokinetics
It is known that carboxylic acids, such as propanoic acid, typically undergo metabolism via conversion to their coenzyme a (coa) derivatives, which are part of the usual metabolic pathway that carboxylic acids participate within in the human body
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific receptors it interacts with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiome can metabolize dietary tryptophan, which is a precursor of indole, affecting the availability of indole derivatives . Other environmental factors, such as pH, temperature, and the presence of other substances, could also potentially influence the action of this compound.
Analyse Biochimique
Cellular Effects
2-(4-Ethoxyindolin-1-yl)propanoic acid influences various cellular processes and functions. Indole derivatives are known to affect cell signaling pathways, gene expression, and cellular metabolism For example, they can modulate the activity of key signaling molecules and transcription factors, leading to changes in gene expression and metabolic pathways
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. Indole derivatives are known to bind to multiple receptors and enzymes, influencing their activity . This binding can result in enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. The precise molecular interactions of this compound are still under study.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Indole derivatives are generally stable compounds, but their stability and degradation can vary depending on the experimental conditions . Long-term effects on cellular function, observed in in vitro or in vivo studies, are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Indole derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Understanding the threshold effects and safe dosage ranges is essential for the development of therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. Indole derivatives are known to interact with enzymes and cofactors involved in metabolic processes These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. Indole derivatives can interact with transporters and binding proteins, affecting their localization and accumulation . Understanding these interactions is essential for determining the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Indole derivatives may contain targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles . Studying the subcellular localization of this compound is crucial for understanding its mechanism of action.
Propriétés
IUPAC Name |
2-(4-ethoxy-2,3-dihydroindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-17-12-6-4-5-11-10(12)7-8-14(11)9(2)13(15)16/h4-6,9H,3,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZDTJPVJLIHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


